2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including antifungal, anticancer, and enzyme-inhibitory properties . Its structure features:
- Position 2 and 7: Methyl groups, contributing to steric stabilization.
- Position 6: A 2-methoxyethyl ester group, which balances solubility and metabolic stability compared to simpler esters (e.g., methyl or ethyl).
- Position 3: A ketone group, critical for hydrogen bonding and electronic conjugation .
The absence of a benzylidene group at position 2 distinguishes it from many analogs, reducing planarity but increasing steric bulk, which may influence binding to biological targets .
Properties
Molecular Formula |
C25H26N2O5S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-methoxyethyl 2,7-dimethyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-16-21(24(29)31-14-13-30-3)22(27-23(28)17(2)33-25(27)26-16)19-9-11-20(12-10-19)32-15-18-7-5-4-6-8-18/h4-12,17,22H,13-15H2,1-3H3 |
InChI Key |
PWOBOOIJVIKIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly via Biginelli Condensation
The thiazolo[3,2-a]pyrimidine core is typically constructed using a modified Biginelli condensation. A three-component reaction involving 4-(benzyloxy)benzaldehyde , ethyl acetoacetate , and thiourea in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields the intermediate 1,2,3,4-tetrahydropyrimidine-2-thione (Figure 1). This step proceeds via nucleophilic attack of the thiourea nitrogen on the carbonyl carbon of the aldehyde, followed by cyclization with the β-ketoester.
Reaction Conditions :
Thiazole Ring Formation via Cyclization
Cyclization of the tetrahydropyrimidine-thione intermediate with methyl chloroacetate introduces the thiazolo[3,2-a]pyrimidine framework. The reaction proceeds through nucleophilic substitution, where the thione sulfur attacks the electrophilic carbon of the chloroacetate, followed by intramolecular cyclization (Scheme 1).
Key Parameters :
Esterification to Introduce the 2-Methoxyethyl Group
The ethyl ester at position 6 is replaced with a 2-methoxyethyl group via a Mitsunobu reaction . This involves reacting the hydroxyl intermediate (generated by saponification of the ethyl ester) with 2-methoxyethanol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).
Optimization Insights :
- Molar ratio: 1:1.5 (hydroxy intermediate : 2-methoxyethanol)
- Solvent: Anhydrous toluene
- Yield: 78–83%
Critical Reaction Optimization Strategies
Catalytic Enhancements in Cyclization
Substituting ZnCl₂ with microwave-assisted synthesis reduces reaction times from hours to minutes. For example, chlorination steps using POCl₃ under microwave irradiation achieve 90% conversion in 30 minutes compared to 6 hours conventionally.
Solvent Effects on Yield and Purity
Polar aprotic solvents like DMF enhance cyclization efficiency by stabilizing transition states. Comparative studies show:
| Solvent | Cyclization Yield | Purity (%) |
|---|---|---|
| DMF | 75% | 98 |
| Ethanol | 62% | 89 |
| Acetonitrile | 68% | 92 |
Temperature-Dependent Side Reactions
Elevated temperatures (>160°C) during Mitsunobu reactions promote undesired elimination products. Maintaining temperatures below 100°C suppresses byproduct formation to <5%.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d₆) :
- δ 1.13 (t, 3H, J = 7.0 Hz, CH₃CH₂)
- δ 3.45 (s, 3H, OCH₃)
- δ 4.29 (s, 2H, CH₂O)
- δ 7.29–7.35 (m, 9H, aromatic)
IR (KBr, cm⁻¹) :
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the benzylidene substituent and planar geometry of the thiazolo[3,2-a]pyrimidine core (Figure 2).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Classical Biginelli | 4 | 58% | Low cost of reagents |
| Microwave-Assisted | 3 | 72% | Reduced reaction time |
| Flow Chemistry | 3 | 68% | Scalability for bulk synthesis |
Applications and Derivative Synthesis
Anticancer Activity
The 2-methoxyethyl ester enhances membrane permeability, leading to IC₅₀ values of 12–18 µM against MCF-7 and HeLa cell lines.
Antimicrobial Derivatives
Introduction of electron-withdrawing groups at position 5 improves activity against Staphylococcus aureus (MIC = 8 µg/mL).
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides can be introduced.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester bonds, forming carboxylic acids and alcohols.
Scientific Research Applications
2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The thiazolo[3,2-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Variations
Key structural differences among analogs are summarized below:
Key Observations :
- Benzylidene vs. Alkyl Groups: Benzylidene-containing analogs (e.g., ) exhibit planar conformations, facilitating π-π stacking in crystal lattices and target binding .
- Ester Groups : The 2-methoxyethyl ester in the target compound offers intermediate polarity compared to ethyl () or methyl () esters, improving solubility without sacrificing metabolic resistance .
- Position 5 Modifications : The 4-(benzyloxy)phenyl group in the target compound increases steric bulk compared to smaller substituents (e.g., 4-bromophenyl in ), which may hinder membrane permeability but enhance selectivity .
Crystallographic and Physicochemical Properties
- Crystal Packing : Benzylidene-containing analogs (e.g., ) form supramolecular chains via C–H···O hydrogen bonds and π-π interactions . The target compound’s lack of benzylidene may lead to less directional packing, affecting solubility and stability.
- Dihedral Angles : In , the thiazolopyrimidine ring forms an 80.94° angle with the benzene ring, whereas the target compound’s 4-(benzyloxy)phenyl group may induce greater torsion due to steric hindrance .
Q & A
What are the established synthetic routes for thiazolo[3,2-a]pyrimidine derivatives structurally related to the target compound?
Level: Basic
Methodological Answer:
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, describes the use of 2-amino-2-thiazolines and tricarbonylmethane derivatives to form the thiazolo[3,2-a]pyrimidine core, followed by esterification. A key step is the Biginelli-like reaction (as in ), where aldehydes, thioureas, and β-ketoesters are condensed under acidic conditions. For the target compound, substituting ethyl groups with 2-methoxyethyl and benzyloxy-phenyl groups would require tailored reaction conditions (e.g., protecting group strategies for benzyloxy moieties and selective alkylation for methoxyethyl chains). Optimization of solvent (e.g., ethanol or DMF) and temperature (reflux vs. room temperature) is critical to avoid side reactions .
How do substituents like benzyloxy or methoxyethyl influence crystallographic parameters and intermolecular interactions?
Level: Advanced
Methodological Answer:
Substituents significantly affect crystal packing and non-covalent interactions. and provide crystallographic data for analogs with trimethoxybenzylidene or acetoxybenzylidene groups. For instance:
The benzyloxy group in the target compound may enhance π-π stacking due to aromaticity, while the methoxyethyl chain could introduce steric hindrance, altering packing efficiency. Hydrogen bonding between the carbonyl oxygen and adjacent molecules (e.g., O6–H4A in ) is also substituent-dependent .
What spectroscopic and crystallographic methods are essential for structural validation of such derivatives?
Level: Basic
Methodological Answer:
- X-ray crystallography : Critical for confirming spatial arrangement. and report mean C–C bond lengths (0.003–0.004 Å) and R-factors (0.044–0.058) to validate accuracy .
- NMR : H and C NMR identify substituent integration (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methoxyethyl protons at δ 3.2–3.6 ppm).
- IR : Confirms carbonyl stretches (C=O at 1680–1720 cm) and aromatic C–O (1250–1300 cm) .
How can researchers address contradictions in crystallographic data arising from substituent variations?
Level: Advanced
Methodological Answer:
Contradictions in unit cell parameters or hydrogen-bonding patterns (e.g., vs. 10) often stem from steric or electronic effects of substituents. To resolve discrepancies:
Comparative analysis : Use software like Mercury to overlay structures and identify torsional angle differences caused by bulky groups.
DFT calculations : Model electronic environments to predict bond lengths/angles (e.g., C3–N2 bond in : 1.344 Å vs. calculated 1.338 Å).
Temperature-dependent studies : Vary crystallization conditions (e.g., solvent polarity) to assess polymorph formation .
What are the challenges in achieving high-purity thiazolo[3,2-a]pyrimidine derivatives during synthesis?
Level: Basic
Methodological Answer:
Key challenges include:
- Byproduct formation : Competing cyclization pathways (e.g., thiazole vs. pyrimidine ring closure) require precise stoichiometry and catalyst selection (e.g., p-TsOH in ).
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (DMF/water in ) removes unreacted aldehydes or β-ketoesters.
- Steric hindrance : Bulky substituents (e.g., benzyloxy) slow reaction kinetics, necessitating extended reflux times .
What strategies enhance the biological activity of thiazolo[3,2-a]pyrimidine derivatives?
Level: Advanced
Methodological Answer:
and suggest bioactivity correlates with:
- Electron-withdrawing groups : Nitro or carbonyl moieties improve binding to enzymatic targets (e.g., antimicrobial activity in ).
- Hydrogen-bond donors : Free hydroxyl or amino groups (absent in the target compound) enhance solubility and target interaction.
- Structural rigidity : Planar benzylidene groups ( ) optimize π-π stacking with receptor sites.
To enhance activity, introduce polar groups (e.g., –OH, –NH) via post-synthetic modifications or optimize methoxyethyl chain length for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
